Phthalic Acid

Descripción

Historical Context of Phthalic Acid Research

The study of this compound and its derivatives has a long history in organic chemistry. This compound itself was first obtained in the 19th century by oxidation of naphthalene (B1677914) tetrachloride. Its anhydride (B1165640), phthalic anhydride, which is more commonly encountered in industrial applications, is typically produced through the oxidation of ortho-xylene or, historically, naphthalene. rsc.orgtaylorandfrancis.com Early research focused on the synthesis, characterization, and reactions of this compound and its derivatives, laying the groundwork for their later use in polymer chemistry and other fields. The development of methods for synthesizing the different isomers and understanding their reactivity was a significant area of early investigation. researchgate.net

Significance of this compound in Chemical Science and Technology

This compound and its isomers hold significant importance in chemical science and technology, primarily as key intermediates in the production of polymers, plasticizers, and dyes. This compound esters (PAEs), derived from this compound, are widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). researchgate.netnih.govmdpi.com While the focus of this article is on the acids themselves in academic research, their technological significance as precursors to widely used materials drives ongoing research into their synthesis, properties, and environmental fate. This compound is also a common metabolic product of PAEs in biological systems, making its study relevant in environmental and biological research. mdpi.comnih.govscience.govresearchgate.net Research also explores the use of this compound derivatives as chemical probes for studying protein-protein interactions. science.gov

Isomers of this compound and Their Distinct Research Trajectories

The three isomers of this compound—this compound, isothis compound, and terethis compound—differ in the relative positions of the carboxyl groups on the benzene (B151609) ring. This structural difference leads to variations in their physical properties, such as melting point and solubility, and influences their reactivity and preferred applications, thus defining distinct research trajectories for each isomer. sielc.com

| Isomer | Structure | Carboxyl Group Positions |

| This compound | Benzene ring with -COOH groups at positions 1 and 2 (ortho) | ortho |

| Isothis compound | Benzene ring with -COOH groups at positions 1 and 3 (meta) | meta |

| Terethis compound | Benzene ring with -COOH groups at positions 1 and 4 (para) | para |

Isothis compound Research Focus

Isothis compound (IPA) is an important aromatic dicarboxylic acid utilized in various chemical and material science applications, particularly in the production of high-performance polyester (B1180765) resins and fibers. solubilityofthings.com Research on isothis compound focuses on its role in enhancing the flexibility and durability of copolyesters. solubilityofthings.com It is also used in coatings and adhesives for its resistance against corrosion and moisture. solubilityofthings.com Current research and development efforts are directed towards creating eco-friendly and sustainable materials using isothis compound. solubilityofthings.com Technological innovation in IPA research includes improving production efficiency, reducing environmental impact, and developing bio-based alternatives. marketresearchfuture.com Studies also explore the use of isothis compound derivatives in specific biological interactions, such as binding to proteins, using computational approaches like molecular docking. informaticsjournals.co.inacs.org

Terethis compound Research Focus

Terethis compound (TPA) is a large-volume commodity chemical primarily used as a co-monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polyester in plastic containers, fibers, and films. researchgate.netprecedenceresearch.com Research on terethis compound is heavily focused on improving its production processes, including the aerobic catalytic oxidation of para-xylene. researchgate.netresearchgate.net A significant area of academic and industrial research is the development of biobased terethis compound from renewable resources like carbohydrates and lignin (B12514952) to enable the production of 100% biobased PET. researchgate.netprecedenceresearch.com Various technology pathways for producing biobased TPA are being explored. researchgate.net Research also investigates the chemical recycling of post-consumer PET bottles to recover terethis compound. researchgate.net The chemistry of terephthalate derivatives, including their synthesis and reactions to form various heterocyclic compounds and polymers with potential industrial applications, is another active research area. cu.edu.eginderscienceonline.com Studies also examine the biodegradation of terethis compound by microorganisms. researchgate.net

| Isomer | Primary Research Focus Areas |

| This compound | Precursor to plasticizers (PAEs), environmental fate and biodegradation of PAEs, chemical probes. |

| Isothis compound | High-performance polymers (polyesters), coatings, adhesives, sustainable materials, bio-based alternatives, protein interactions. |

| Terethis compound | PET production, improved oxidation processes, biobased TPA production, chemical recycling of PET, biodegradation. |

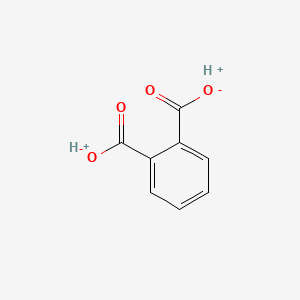

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array, H2C8H4O4 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phthalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phthalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt) | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021484 | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder. | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor) | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7 | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Plates from water | |

CAS No. |

88-99-3 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O7F7IX66E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies and Reaction Pathways of Phthalic Acid

Catalytic Oxidation Routes to Phthalic Acid and its Anhydride (B1165640) Precursors

The industrial synthesis of phthalic anhydride, which is readily hydrolyzed to this compound, relies heavily on the vapor-phase catalytic oxidation of aromatic hydrocarbons. wikipedia.org This section details the primary feedstocks and catalytic systems employed in this large-scale process.

O-xylene (B151617) Oxidation Catalysis

The oxidation of o-xylene is a more atom-economical method for producing phthalic anhydride compared to the naphthalene (B1677914) route. wikipedia.org This process is typically carried out in a fixed-bed reactor at temperatures ranging from 320 to 400°C. wikipedia.org The reaction is highly exothermic and utilizes a catalyst, most commonly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂). nih.govresearchgate.net

The stoichiometry for the primary reaction is: C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O wikipedia.org

This reaction achieves a selectivity of about 70%. wikipedia.org A notable side reaction is the formation of maleic anhydride, which occurs in yields of around 10%. wikipedia.org The reaction network is complex, involving several intermediates such as o-tolualdehyde and phthalide. mdpi.comresearchgate.net The surface vanadium oxide species on the TiO₂ support is considered the active site for the selective oxidation of o-xylene to phthalic anhydride. lehigh.edu To maintain catalyst activity, small amounts of sulfur dioxide may be added to the reactor feed. epa.gov

| Parameter | Value | Reference |

|---|---|---|

| Feedstock | o-Xylene | wikipedia.org |

| Primary Product | Phthalic Anhydride | wikipedia.org |

| Catalyst | Vanadium Pentoxide (V₂O₅) on Titanium Dioxide (TiO₂) | nih.govresearchgate.net |

| Reactor Type | Fixed-bed tubular reactor | epa.gov |

| Temperature Range | 320–400 °C | wikipedia.org |

| Selectivity to Phthalic Anhydride | ~70% | wikipedia.org |

| Major Byproduct | Maleic Anhydride (~10%) | wikipedia.org |

Naphthalene Oxidation Catalysis

Historically, the oxidation of naphthalene was the primary method for phthalic anhydride production. wikipedia.org This process, first reported in 1836, has seen significant evolution from early liquid-phase mercury-catalyzed methods to the modern gas-phase catalytic oxidation. wikipedia.org The contemporary process employs a vanadium pentoxide (V₂O₅) catalyst, similar to o-xylene oxidation. wikipedia.orggoogle.com The reaction can be carried out in either a fixed-bed or a fluidized-bed reactor. douwin-chem.com

In the fluidized-bed process, molten naphthalene is vaporized and mixed with preheated air before being introduced to the catalyst bed, which is maintained at a temperature between 340 and 385°C. epa.govgoogle.com The heat of reaction is removed using cooling tubes within the reactor. douwin-chem.com The selectivity of the naphthalene oxidation process can reach up to 86-91% with a naphthalene conversion of about 90% in low-temperature fixed-bed processes. lookchem.com Byproducts include 1,4-naphthoquinone (B94277) and maleic anhydride. lookchem.com While still in use, the naphthalene route has become less common than the o-xylene process. wikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Feedstock | Naphthalene | wikipedia.org |

| Primary Product | Phthalic Anhydride | wikipedia.org |

| Catalyst | Vanadium Pentoxide (V₂O₅) | wikipedia.orggoogle.com |

| Reactor Types | Fixed-bed or Fluidized-bed | douwin-chem.com |

| Temperature Range (Fluidized-bed) | 340–385 °C | epa.gov |

| Selectivity to Phthalic Anhydride (Low-temp fixed-bed) | 86–91% | lookchem.com |

| Major Byproducts | 1,4-Naphthoquinone, Maleic Anhydride | lookchem.com |

Bio-based Precursor Conversions (e.g., Furan (B31954) and Maleic Anhydride)

With a growing emphasis on sustainable chemical production, research has focused on developing routes to phthalic anhydride from renewable, bio-based feedstocks. core.ac.uk One promising pathway involves the use of furan and maleic anhydride, both of which can be derived from biomass. rsc.org For instance, furan can be produced from the decarbonylation of furfural (B47365), and maleic anhydride can be obtained through the oxidation of furfural or 5-hydroxymethylfurfural. rsc.org

The conversion of furan and maleic anhydride to phthalic anhydride is a two-step process:

Diels-Alder Cycloaddition: Furan and maleic anhydride react at room temperature under solvent-free conditions to form an oxanorbornene dicarboxylic anhydride adduct. This reaction can achieve excellent yields, as high as 96%. rsc.orgrsc.org

Dehydration: The resulting adduct is then dehydrated to yield phthalic anhydride. This step can be carried out using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, achieving a selectivity of 80% to phthalic anhydride. rsc.orgrsc.org

Another approach involves the one-pot synthesis of renewable phthalic anhydride from 5-hydroxymethfurfural (HMF) using a MoO₃/Cu(NO₃)₂ catalyst, which facilitates multiple reaction steps including decarbonylation, oxidation, Diels-Alder cycloaddition, and dehydration, resulting in a 63.2% yield of phthalic anhydride. core.ac.uk

| Reaction Step | Reactants | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Diels-Alder Cycloaddition | Furan, Maleic Anhydride | Room temperature, solvent-free | Oxanorbornene dicarboxylic anhydride | 96% yield | rsc.orgrsc.org |

| Dehydration | Oxanorbornene dicarboxylic anhydride | Mixed-sulfonic carboxylic anhydrides in methanesulfonic acid | Phthalic Anhydride | 80% selectivity | rsc.orgrsc.org |

| One-Pot Synthesis | 5-Hydroxymethfurfural (HMF) | MoO₃/Cu(NO₃)₂ catalyst | Phthalic Anhydride | 63.2% yield | core.ac.uk |

Novel Synthetic Approaches to this compound Derivatives

Beyond its production, this compound serves as a versatile starting material for the synthesis of various derivatives, including acid chlorides and macrocyclic compounds.

This compound Dichloride Synthesis Mechanisms

Phthaloyl chloride (this compound dichloride) is a key derivative of this compound, often synthesized from phthalic anhydride. Various chlorinating agents can be employed for this conversion. One common method involves the reaction of phthalic anhydride with phosphorus pentachloride (PCl₅). The reaction is typically heated, and the resulting phthaloyl chloride is purified by distillation, yielding a product with a boiling point of 131-133°C at 10 mm Hg. prepchem.com

Other reagents have also been explored. For instance, reacting phthalic anhydride with thionyl chloride or benzotrichloride (B165768) in the presence of a catalyst like anhydrous zinc chloride can also produce phthaloyl chloride, though this often requires high temperatures. google.com A different approach involves the reaction of phthalic anhydride with phosgene (B1210022) in the presence of an N,N-disubstituted formamide (B127407) catalyst. google.com Alternatively, this compound itself can be reacted with solid phosgene in the presence of a dimethylformamide (DMF) catalyst in a solvent like 1,2-dichloroethane (B1671644) to produce phthaloyl chloride. google.com

Macrocyclic Complex Synthesis from this compound

This compound and its derivatives are valuable building blocks in supramolecular chemistry for the synthesis of macrocyclic compounds. These large-ring structures have applications in host-guest chemistry and as sensors. tandfonline.com

One synthetic strategy involves the template condensation method. For example, novel tetraaza macrocyclic complexes of cobalt(II), nickel(II), and copper(II) have been synthesized by refluxing a methanolic solution of 3,4-diaminotoluene (B134574) and a divalent metal salt, followed by the addition of a methanolic solution of this compound. chemistryjournal.net This method uses the metal ion as a template to direct the condensation reaction between the diamine and the dicarboxylic acid, forming the macrocyclic ligand around the central metal ion. chemistryjournal.net

Another approach demonstrates the versatility of phthalic anhydride in forming various macrocyclic ring compounds. A bola-shaped diester–dicarboxylic acid, synthesized from ethanediol and phthalic anhydride, has been used to create a mdpi.com-membered macrocycle containing both lactam and lactone functional groups, and a researchgate.net-membered macrocycle composed of only lactones. tandfonline.com Furthermore, this dicarboxylic acid can react with copper(II) ions to form a macrocycle-like osti.gov-membered chelate ring. tandfonline.com

Domino Four-Component Reactions Involving Phthalic Anhydride

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to synthesizing complex molecules in a single operation, avoiding the need for isolating intermediates. Phthalic anhydride serves as a valuable precursor in such multicomponent reactions.

One notable example is the one-pot, four-component synthesis of indazolophthalazines. This reaction involves the condensation of phthalic anhydride, an aromatic aldehyde, hydrazine (B178648) hydrate, and dimedone. researchgate.net The process is often accelerated by a catalyst and specific reaction conditions. For instance, using triethanolammonium (B1229115) acetate (B1210297) as a catalyst at 80°C allows for the synthesis of the target molecules in 10-35 minutes with yields ranging from 89-95%. researchgate.net Another catalytic system employs ZnFe2O4 nanoparticles, which facilitate the reaction at room temperature within 30-90 minutes, achieving yields of 76-89%. researchgate.net A novel room-temperature ionic liquid, tetrabutyl phosphonium (B103445) sulfate, has also been utilized to drive this reaction at room temperature in 10-20 minutes with yields between 89-92%. researchgate.net These methods highlight the utility of phthalic anhydride in building complex heterocyclic frameworks through efficient, atom-economical domino processes.

Table 1: Catalysts and Conditions for Four-Component Synthesis of Indazolophthalazines This table is interactive. You can sort and filter the data.

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Triethanolammonium acetate | 80 | 10-35 | 89-95 |

| ZnFe2O4 nanoparticles | Room Temp. | 30-90 | 76-89 |

Palladium-catalyzed Decarbonylative/Decarboxylative Annulation

Palladium catalysis has enabled novel synthetic routes that proceed through the cleavage of carbon-carbon and carbon-oxygen bonds. A significant application involving phthalic anhydride is the decarbonylative/decarboxylative [4+2] annulation with cyclic diaryliodonium salts to produce triphenylenes. rsc.orgrsc.org

This reaction provides an efficient and rapid method for accessing functionalized triphenylene (B110318) frameworks, often within just one hour and with high yields, up to 99%. rsc.orgrsc.org The process involves the palladium-catalyzed reaction between phthalic anhydride and a cyclic iodonium (B1229267) salt, proceeding through a tandem sequence of decarbonylation (loss of carbon monoxide) and decarboxylation (loss of carbon dioxide). rsc.org This methodology demonstrates broad substrate scope and good functional group tolerance, making it a valuable tool for the synthesis of complex polycyclic aromatic hydrocarbons. rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.

Hydrolysis Kinetics of Phthalic Anhydride and Aryl Hydrogen Phthalates

The hydrolysis of phthalic anhydride to form this compound is a fundamental reaction. Kinetic studies have shown that this process is subject to catalysis by various bases, including acetate, phosphate, N-methyl imidazole, 1,4-diazabicyclo acs.orgacs.orgacs.orgoctane (DABCO), and carbonate. researchgate.netacs.orgnih.gov The catalytic mechanism can be either nucleophilic or general base catalysis, depending on the specific base. For phosphate, DABCO, and N-methyl imidazole, evidence points towards a nucleophilic mechanism. acs.orgnih.gov The relationship between the rate constants for these catalysts and their basicity can be described by a Brönsted plot, which yields a β value of 0.46. acs.orgnih.gov

The hydrolysis of aryl hydrogen phthalates (monoesters of this compound) is more complex. Below a pH of 6.20, the reaction proceeds through the formation of phthalic anhydride as a key intermediate, which subsequently hydrolyzes to this compound. acs.orgnih.gov This intramolecular catalysis is significantly influenced by the ionization state of the neighboring carboxylic acid group; catalysis only occurs effectively when the group is in its deprotonated carboxylate form. researchgate.netacs.orgnih.gov The kinetic pKa values for various substituted aryl hydrogen phthalates have been determined, as shown in the table below. researchgate.netnih.gov Above pH 6.20, the phenoxide ion becomes a competing nucleophile, reacting rapidly with the phthalic anhydride intermediate, which complicates the kinetic profile. researchgate.netacs.org

Table 2: Kinetic pKa Values for Substituted Aryl Hydrogen Phthalates This table is interactive. You can sort and filter the data.

| Substituent (X) on Aryl Group | Kinetic pKa |

|---|---|

| H | 3.06 |

| p-Me | 3.02 |

| m-Cl | 2.95 |

Environmental Chemistry and Remediation of Phthalic Acid and Its Esters

Occurrence and Distribution of Phthalic Acid Esters (PAEs) in Environmental Matrices

PAEs have been detected globally in numerous environmental settings, including water bodies, soils, and the atmosphere. acs.orgmdpi.com Their distribution is largely influenced by human activities such as industrial discharge, agricultural practices, and waste disposal. mdpi.comnih.gov

PAEs are frequently found in aquatic environments due to sources like industrial and domestic wastewater, agricultural runoff, and leachate from waste. mdpi.com Concentrations can vary widely depending on the proximity to pollution sources.

In the Yangtze River Basin, China, the total concentrations of 15 PAEs in surface water ranged from 1594.47 ng/L to 5155.50 ng/L. nih.gov The dominant compounds were di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and diisobutyl phthalate (DIBP). nih.gov Similarly, a study of the middle-lower Hanjiang River found total concentrations of six PAEs ranging from 592 to 2,750 ng/L in surface water, with DEHP and DBP being the most prevalent. mdpi.com In lakes in Beijing, total PAE concentrations in water were found to be between 0.386 and 3.184 µg/L (386 to 3,184 ng/L), with DEHP and DBP again being the predominant compounds. researchgate.net

Marine environments also show significant PAE contamination. In the northwestern Mediterranean Sea, total PAE concentrations offshore ranged from 75.3 ng/L at the surface to 310.2 ng/L in deep water. ifremer.fr Near the Rhone River, DEHP was the most abundant PAE, accounting for 66.1% of the total. ifremer.fr DEHP concentrations in the seawater samples were in the range of 50.7–296.5 ng/L. ifremer.fr The global aquatic environment shows a broad range of PAE concentrations, from 0.1 ng/L to 3,200,000 ng/L (0.1 x 10⁻³ to 3.2 x 10³ µg/L). mdpi.com

PAE Concentrations in Various Water Bodies

| Location | Water Body Type | Total PAE Concentration Range | Dominant Compounds | Reference |

|---|---|---|---|---|

| Yangtze River Basin, China | River | 1594.47–5155.50 ng/L | DEHP, DBP, DIBP | nih.gov |

| Middle-Lower Hanjiang River, China | River | 592–2750 ng/L | DEHP, DBP | mdpi.com |

| Beijing, China | Lakes | 386–3184 ng/L | DEHP, DBP | researchgate.net |

| Northwestern Mediterranean Sea | Ocean | 75.3–310.2 ng/L (offshore) | DEHP, DiBP, DnBP | ifremer.fr |

| Global Aquatic Environment | Various | 0.1–3,200,000 ng/L | DEHP, DBP, DMP | mdpi.com |

Agricultural soils are a significant sink for PAEs, with contamination originating from sources such as the application of sewage sludge, wastewater irrigation, the use of plastic films for mulching, and atmospheric deposition. researchgate.netnih.govnih.gov In China, PAE concentrations in agricultural soils have been reported to range from a few µg/kg to tens of mg/kg. nih.gov

A field experiment on the North China Plain found that the total concentrations of six PAEs in topsoil ranged from 2.79 to 5.34 mg/kg. mdpi.com Di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP) were the most abundant, accounting for 43.2%–68.7% and 27.1%–48.6% of the total PAEs, respectively. mdpi.com Another study in the Sanjiang Plain, northeast China, reported total PAE concentrations in agricultural soils ranging from 162.9 to 946.9 µg/kg. researchgate.net In an irrigation district near Beijing, total PAE concentrations in topsoil were even higher, ranging from 1.8 mg/kg to 12.2 mg/kg, with an average of 5.1 mg/kg. ingentaconnect.com

PAEs present in the soil can be taken up by crops, leading to contamination of the food chain. nih.gov The concentrations of six PAEs in wheat and maize grains from the North China Plain study ranged from 1.03 to 4.05 mg/kg and 0.37 to 3.29 mg/kg, respectively. mdpi.com

PAE Concentrations in Agricultural Soils

| Location | Total PAE Concentration Range (in Soil) | Dominant Compounds | Reference |

|---|---|---|---|

| North China Plain | 2.79–5.34 mg/kg | DnBP, DEHP | mdpi.com |

| Sanjiang Plain, Northeast China | 0.163–0.947 mg/kg (162.9–946.9 µg/kg) | Not Specified | researchgate.net |

| Beijing Suburbs, China | 1.8–12.2 mg/kg | DnBP, DEHP | ingentaconnect.com |

| Eastern China | 0.11–5.56 mg/kg | Not Specified | mdpi.com |

PAEs are semi-volatile organic compounds and can be found in both the gas and particulate phases in the atmosphere. Atmospheric concentrations of PAEs are widespread, with indoor environments typically showing significantly higher levels than outdoor environments. acs.orgnih.gov This is due to the abundance of PAE-containing products used indoors, such as building materials, furniture, and consumer goods. researchgate.netnih.gov

A study in Hanoi, Vietnam, found that the total concentrations of PAEs in indoor air ranged from 320 to 4770 ng/m³, approximately an order of magnitude higher than the ambient air concentrations of 35.9 to 133 ng/m³. nih.gov In all air samples, di-(2-ethyl)hexyl phthalate (DEHP) was measured at the highest levels, followed by di-n-octyl phthalate (DnOP) and di-n-butyl phthalate (DnBP). nih.gov Another study in Nanjing, China, identified dibutyl phthalate (DBP) and DEHP as abundant PAEs in the atmosphere, with average concentrations of 58.8 ng/m³ and 20.3 ng/m³, respectively. The gas phase contributed to the majority of the total PAE concentration, ranging from 75.0% to 89.2%.

Human exposure to PAEs occurs through various pathways, including ingestion and dermal contact, with inhalation being a significant route, especially in indoor settings where people spend a majority of their time. acs.org The median inhalation exposure doses of PAEs for adults and children in the Hanoi study were estimated to be 248 and 725 ng/kg of body weight per day, respectively. nih.gov

Environmental Fate and Transformation Processes of this compound and PAEs

Once released into the environment, the fate and transport of this compound and its esters are governed by a combination of physical, chemical, and biological processes. These include adsorption to soil and sediment particles and microbial degradation. bohrium.com

The migration and bioavailability of PAEs in the soil environment are significantly restricted by their tendency to adsorb onto soil components. bohrium.com The primary mechanisms governing this adsorption include van der Waals forces, hydrogen bonding, and ionic interactions. researchgate.netmdpi.com

Van der Waals forces and Hydrophobic Interactions: As organic compounds, PAEs can engage in hydrophobic interactions with soil organic matter (SOM). researchgate.net This is a key mechanism, particularly for PAEs with longer alkyl chains, which are more hydrophobic.

Hydrogen Bonding: The ester groups in PAE molecules can act as hydrogen bond acceptors, forming hydrogen bonds with donor groups present on the surface of soil minerals and organic matter. researchgate.netresearchgate.net

Ionic and Electrostatic Interactions: Soil organic matter contains functional groups like carboxylic and phenolic acids that can deprotonate, creating negatively charged sites. These sites can adsorb cations through electrostatic forces, a process known as cation exchange. mdpi.com While PAEs themselves are not ionic, interactions can be mediated by other ions.

π-π Interactions: The aromatic ring of the phthalate structure can interact with aromatic moieties in soil organic matter or on the surface of certain minerals (like those in biochar) through π-π electron donor-acceptor interactions. researchgate.netmdpi.com

The extent of adsorption is influenced by both the properties of the PAE (such as alkyl chain length and water solubility) and the characteristics of the soil (such as organic matter content, clay content, and pH). bohrium.comresearchgate.net

Microbial degradation is considered the most effective process for the elimination of PAEs from the environment. nih.govnih.gov The process is typically initiated by the hydrolysis of the ester bonds, a reaction catalyzed by hydrolase enzymes produced by various bacteria and fungi. nih.govresearchgate.net

This initial step breaks down a this compound diester into a monoester and subsequently into this compound and the corresponding alcohol. researchgate.netnih.gov The general pathway is as follows:

Diester to Monoester: A PAE diester is hydrolyzed by a PAE hydrolase to form a PAE monoester and an alcohol molecule.

Monoester to this compound: The PAE monoester is further hydrolyzed by another hydrolase (or the same one) to yield this compound and a second alcohol molecule. nih.gov

Once this compound is formed, its subsequent degradation differs between aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring of this compound. This leads to the formation of intermediates like protocatechuic acid, which is then further metabolized through ring cleavage and eventually enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway involves the activation of phthalate to phthaloyl-coenzyme A (CoA). This intermediate is then decarboxylated to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov

The efficiency of this biodegradation depends on various factors, including the specific microbial strains present, environmental conditions (pH, temperature), and the chemical structure of the PAE. researchgate.netsemanticscholar.org

Photodegradation Mechanisms and Effects on Toxicity

Photodegradation is a significant pathway for the transformation of this compound and its esters (PAEs) in the environment, primarily driven by ultraviolet (UV) radiation from sunlight. The mechanisms of photodegradation can be categorized into direct photolysis, where the PAE molecule directly absorbs light energy, and indirect photolysis, which involves photosensitizers that generate reactive species.

Under direct UV irradiation, the degradation pathway of PAEs is highly dependent on the specific ester and the surrounding environmental conditions. For instance, in UV systems, the primary point of attack is often the carbon branch of the alkyl side chain, leading to the formation of o-hydroxybenzoates. nih.govacs.org Ring-opening byproducts are generally not observed in direct UV photolysis. The degradation rate under UV light can be influenced by the molecular weight and alkyl chain length of the PAE, with studies showing that dibutyl phthalate (DBP) degrades faster than diethyl phthalate (DEP), which in turn degrades faster than dimethyl phthalate (DMP). acs.org

The presence of photocatalysts like titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆) significantly alters the degradation mechanism and enhances the removal efficiency. In these photocatalytic systems, highly reactive hydroxyl radicals (•OH) are generated. These radicals attack both the alkyl side chains and the aromatic benzene (B151609) ring of the PAE molecule. nih.govacs.org This leads to the formation of hydroxylated compounds and ring-opening byproducts. nih.govacs.org For example, in a UV/TiO₂ system, PAEs like DMP, DEP, and DBP can be degraded with high efficiency, with removal rates reaching up to 93.03% for DMP, 92.64% for DEP, and 92.50% for DBP within 90 minutes. nih.gov The degradation pathway in the presence of TiO₂ can involve sequential hydrolysis to form this compound, which is then further oxidized to intermediates like benzenediol and p-benzoquinone. nih.gov

The solvent or medium in which photodegradation occurs also plays a crucial role. The degradation rates of DMP and di-n-octyl phthalate (DOP) were found to be significantly faster in organic solvents like dichloromethane (B109758) compared to aqueous phases or n-hexane under simulated sunlight. researchgate.net The initial photoreaction mechanisms can include C-O bond cleavage and adduction of radicals to the aromatic ring. researchgate.net

The photodegradation process can affect the toxicity of the initial phthalate compounds. While the parent PAEs are known endocrine-disrupting chemicals, their degradation can lead to the formation of intermediates that may have different toxicological profiles. nih.gov For example, the formation of more toxic and recalcitrant intermediates has been observed during the photodegradation of DMP in dichloromethane. researchgate.net Conversely, the photochemical transformation of DOP in organic solvents has been shown to reduce the risk to human health. researchgate.net The ultimate mineralization of PAEs through advanced photodegradation processes into carbon dioxide and water would ideally lead to complete detoxification.

Remediation Strategies for this compound and PAE Contamination

The widespread contamination of various environmental matrices with this compound and its esters necessitates the development of effective remediation strategies. These strategies can be broadly classified into bioremediation approaches, which utilize the metabolic capabilities of microorganisms, and advanced oxidation processes (AOPs), which employ highly reactive chemical species to degrade these pollutants.

Bioremediation Approaches for PAEs in Water and Soil

Bioremediation is considered an environmentally friendly and cost-effective method for the removal of PAEs from contaminated environments. This process relies on the ability of microorganisms, primarily bacteria and fungi, to break down these complex organic molecules.

A diverse range of microorganisms capable of degrading PAEs has been isolated from various environments, including soil, water, and sediment. acs.org Aerobic biodegradation is the primary mechanism for the mineralization of PAEs in the environment. nih.gov

Bacterial Degradation: Numerous bacterial genera have been identified for their ability to degrade PAEs. These include Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus. acs.org Gram-positive bacteria often exhibit a broader substrate spectrum, being capable of degrading both low and high molecular weight PAEs, whereas Gram-negative bacteria tend to be more effective against PAEs with shorter alkyl side chains (C1–C4). acs.org The initial step in bacterial degradation of PAEs is the hydrolysis of the ester bonds by enzymes, leading to the formation of this compound and the corresponding alcohol. bohrium.com The resulting this compound is then further metabolized through various pathways, often involving oxidation and decarboxylation to intermediates like protocatechuic acid, which then enters central metabolic pathways. acs.org In some cases, a cooperative effort between different bacterial strains is required for the complete mineralization of a PAE. For instance, one strain may hydrolyze the PAE to this compound, which is then utilized by another strain. bohrium.com

Fungal Degradation: Several fungal species have also been shown to effectively degrade PAEs. Genera such as Fusarium, Pleurotus, Neurospora, Trichoderma, and Aspergillus have been reported to mineralize these compounds. acs.orgnih.gov Fungi can utilize PAEs as a carbon and energy source. nih.gov Similar to bacteria, the degradation process in fungi involves the enzymatic hydrolysis of the ester bonds. nih.gov Some fungi, like Fusarium culmorum, have demonstrated the ability to degrade dibutyl phthalate (DBP), with the radial growth rate and hyphal thickness being positively correlated with the concentration of the phthalate. nih.gov

The key enzymes responsible for the initial step of PAE biodegradation are phthalate ester hydrolases (also known as PAE esterases). These enzymes catalyze the hydrolysis of the ester bonds of PAEs. Common enzymes involved in this process include lipases, esterases, and cutinases. acs.org

PAE hydrolases can be broadly classified into three types:

Type I enzymes (Diesterases): These enzymes hydrolyze only one of the two ester bonds in a PAE molecule, converting a diester into a monoester. acs.org

Type II enzymes (Monoesterases): These enzymes act on the remaining ester bond of the phthalate monoester, releasing this compound. acs.org

Type III enzymes: These are more efficient enzymes that can hydrolyze both ester bonds of a PAE. acs.org

These hydrolases often contain conserved motifs, such as a catalytic triad (B1167595) of Ser-His-Asp. acs.org Metagenomic approaches have been successful in identifying novel PAE hydrolases from environmental samples. For example, a cold-active phthalate esters hydrolase was identified from the biofilms of a wastewater treatment plant. qub.ac.uk

Protein engineering techniques are being explored to improve the efficiency and stability of PAE hydrolases. Strategies such as site-directed mutagenesis can be used to enhance the catalytic activity and thermostability of these enzymes, making them more suitable for industrial bioremediation applications. nih.gov Engineering artificial secretion signals into cytoplasmic PAE hydrolases is another approach to facilitate the degradation of PAEs outside the bacterial cell. acs.org

The efficiency of microbial degradation of PAEs is significantly influenced by environmental factors such as pH and temperature. Optimizing these conditions is crucial for enhancing the rate of bioremediation.

pH: Most PAE-degrading microorganisms exhibit optimal activity under neutral to slightly alkaline conditions. Studies have shown that a pH range of 6.0 to 8.0 is generally favorable for the degradation of various phthalates. researchgate.net For example, Bacillus thuringiensis has shown optimal degradation of several phthalates at a pH of 7.0. bohrium.com Similarly, the complete biodegradation of a mixture of PAEs by Gordonia sp. was achieved at a pH of 7.0. researchgate.net Extreme pH values, either acidic or basic, can inhibit microbial growth and enzymatic activity, thereby reducing the degradation rate. researchgate.net

Temperature: The optimal temperature for PAE bioremediation is typically in the mesophilic range, corresponding to the optimal growth temperature of the degrading microorganisms. A temperature of around 30°C has been frequently reported as optimal for the degradation of various PAEs by different bacterial strains, including Bacillus thuringiensis and Gordonia sp. researchgate.netbohrium.com The degradation rate of DBP by Sphingobium sp. was highest at 30°C, with a significant drop in efficiency at temperatures above or below this. nih.gov Some cold-active hydrolases have been discovered that function optimally at lower temperatures, such as 10°C, which could be beneficial for remediation in colder climates. qub.ac.uk

The table below summarizes the optimal conditions for the degradation of selected phthalate esters by different microorganisms.

| Microorganism | Phthalate Ester | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus thuringiensis | Various PAEs | 7.0 | 30 | bohrium.com |

| Sphingobium sp. | DBP | 7.0 | 30 | nih.gov |

| Gordonia sp. | DMP, DBP, DnOP | 7.0 | 30 | researchgate.net |

| Biofilm metagenome | DPrP, DBP, DPP | Not specified | 10 | qub.ac.uk |

Advanced Oxidation Processes (AOPs) for PAE Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.com AOPs are particularly effective for the degradation of persistent organic pollutants like PAEs that are resistant to conventional treatment methods. iwaponline.com The degradation efficiencies of PAEs by various AOPs can range from 40.3% to 100%. nih.gov

Several AOPs have been investigated for the removal of PAEs, including:

Photocatalysis: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light generates hydroxyl radicals. nih.gov The UV/TiO₂ system has demonstrated high efficiency in degrading DMP, DEP, and DBP. nih.gov The degradation involves the attack of hydroxyl radicals on both the alkyl chain and the aromatic ring, leading to intermediates like this compound, benzoic acid, and p-benzoquinone. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby generating more hydroxyl radicals. mdpi.com These processes have been shown to be effective in degrading various organic pollutants. researchgate.netresearchgate.net

Ozonation: Ozone (O₃) can directly react with PAEs or decompose in water to form hydroxyl radicals, which then oxidize the pollutants. nih.gov The reaction of PAEs with ozone is relatively slow compared to their reaction with hydroxyl radicals. nih.gov Catalytic ozonation, such as in the O₃/H₂O₂ process, can enhance the degradation and toxicity reduction of PAEs like DEP. nih.gov The degradation pathway can involve hydrolysis of the aliphatic chain or hydroxylation of the aromatic ring, leading to intermediates such as this compound, phthalic anhydride (B1165640), and various organic acids. researchgate.net

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The extreme temperatures and pressures inside the collapsing bubbles lead to the formation of hydroxyl radicals, which then degrade the PAEs. acs.orgnih.gov The sonochemical degradation of higher molecular weight phthalates like di-n-butyl phthalate and di-(2-ethylhexyl) phthalate can be achieved within 30-60 minutes of irradiation. nih.gov The primary degradation mechanism is the reaction with hydroxyl radicals, though hydrolysis can also be accelerated by the ultrasonic action. acs.org

The choice of a specific AOP depends on factors such as the type and concentration of the PAE, the water matrix, and economic considerations. Combined AOPs, such as photo-Fenton or sono-Fenton, often exhibit synergistic effects and lead to higher degradation efficiencies. iwaponline.com

Ozonation and Ozonation/UV Combinations

Ozonation is another effective AOP for treating water contaminated with this compound esters (PAEs). iwaponline.com Ozone (O₃) can degrade organic compounds through two primary pathways: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals (•OH) produced from ozone decomposition. nih.gov The indirect pathway is generally faster and less selective, making it highly effective for degrading a wide range of organic pollutants. researchgate.net